4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its boronic ester functional group, which is known for its stability and reactivity in various chemical transformations. The presence of the naphthyl and phenyl groups further enhances its utility in synthetic applications, making it a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology .
Mode of Action
Organoboron compounds are generally known for their high stability, low toxicity, and high reactivity in various transformation processes .
Biochemical Pathways
Organoboron compounds are often used in the organic synthesis of drugs, including the protection of diols, the asymmetric synthesis of amino acids, and diels–alder and suzuki coupling reactions .
Pharmacokinetics
The compound is a crystal with a melting point of 116°c , which may influence its bioavailability.
Result of Action
Organoboron compounds are often used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections, and in some cases, they can be used to treat anticancer drugs .
Action Environment
Boronic ester bonds, which this compound possesses, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the reaction of 4-bromo-1-naphthalene with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under Suzuki coupling conditions. The reaction is carried out in an organic solvent like toluene, with a base such as potassium carbonate, at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Grignard reagents or organolithium compounds in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
4,4,5,5-Tetramethyl-2-(4-(phenyl)phenyl)-1,3,2-dioxaborolane: Similar structure but lacks the naphthyl group, resulting in different reactivity and applications.
4,4,5,5-Tetramethyl-2-(4-(pyridin-2-yl)phenyl)-1,3,2-dioxaborolane: Contains a pyridyl group, which imparts different electronic properties and reactivity.
4,4,5,5-Tetramethyl-2-(4-(methoxyphenyl)phenyl)-1,3,2-dioxaborolane:
The uniqueness of this compound lies in its combination of the naphthyl and phenyl groups, which confer distinct electronic and steric properties, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)18-14-12-17(13-15-18)20-11-7-9-16-8-5-6-10-19(16)20/h5-15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXXCEUPVUCFGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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